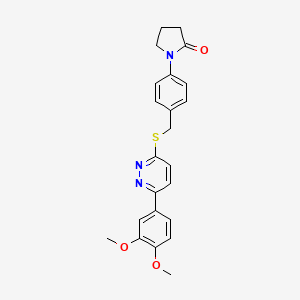

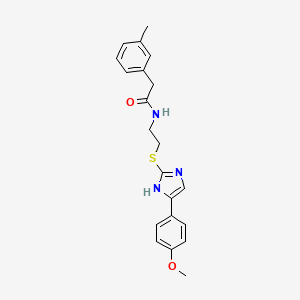

![molecular formula C16H15N3O2 B2648144 2(1H)-喹唑啉酮,3,4-二氢-4-亚氨基-3-[(4-甲氧基苯基)甲基]- CAS No. 941868-26-4](/img/structure/B2648144.png)

2(1H)-喹唑啉酮,3,4-二氢-4-亚氨基-3-[(4-甲氧基苯基)甲基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) are heterocyclic compounds with a pyrimidine moiety in the ring nucleus which, in recent decades, have aroused interest in medicinal chemistry due to their versatile biological activity . DHPMs possess a broad range of pharmacological activities and are widely used in pharmaceutical applications .

Synthesis Analysis

An efficient and stereoselective synthesis of novel 3,4-dihydro-2(1H)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals using PEG-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium .

Chemical Reactions Analysis

The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester and urea to produce 3,4-dihydropyrimidin-2(1H)-ones, also known as DHPMs .

科学研究应用

生物转化和代谢途径

2(1H)-喹唑啉酮衍生物,如硝甲喹酮和甲喹酮,在人和动物体内都经过广泛的生物转化。代谢途径包括硝基还原为氨基衍生物、部分乙酰化和喹唑啉酮核的裂解。在大鼠中,额外的代谢物是由 2-甲基氧化产生的,产生 2-羟甲基-3-(2'-甲氧基-4-硝基苯基)-4(3H)-喹唑啉酮等化合物。这些代谢物对于了解药物的药代动力学和生物利用度非常重要 (Van Boven & Daenens, 1982), (Stillwell, Gregory, & Horning, 1975)。

代谢物的鉴定

气相色谱-质谱 (GC-MS) 等先进技术已被用于鉴定人尿液中的多种甲喹酮代谢物。了解代谢谱对于药代动力学研究、药物疗效和毒性评估至关重要 (Burnett, Reynolds, Wilson, & Francis, 1976)。

治疗潜力和药物相互作用

氟丙喹酮等化合物属于 2(1H)-喹唑啉酮家族,已显示出在处理扭伤和拉伤方面的疗效,展示了其在治疗应用中的潜力。了解此类化合物的血流动力学参数和相互作用对于它们在治疗各种疾病中的应用至关重要 (Jaegemann, Kolb, Pabst, & Lataste, 1981)。

药物疗效和安全性研究

一些研究集中于 2(1H)-喹唑啉酮衍生物的疗效和安全性。例如,AR-L 115 BS 是一种正性肌力物质,在改善左心室功能方面显示出有希望的结果,表明其在治疗心脏功能不全方面的潜力。这些研究对于药物开发和确保患者安全至关重要 (Ruffmann, Mehmel, & Kübler, 1981)。

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]- involves the condensation of 4-methoxybenzylamine with anthranilic acid followed by cyclization and reduction.", "Starting Materials": [ "4-methoxybenzylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "sodium borohydride", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzylamine (1.0 eq) and anthranilic acid (1.0 eq) in acetic anhydride and add sodium acetate (1.1 eq). Heat the mixture at 120°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the product in ethanol and add sodium borohydride (1.2 eq). Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and purify by column chromatography to obtain the final product." ] } | |

CAS 编号 |

941868-26-4 |

分子式 |

C16H15N3O2 |

分子量 |

281.31 g/mol |

IUPAC 名称 |

4-amino-3-[(4-methoxyphenyl)methyl]quinazolin-2-one |

InChI |

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-19-15(17)13-4-2-3-5-14(13)18-16(19)20/h2-9H,10,17H2,1H3 |

InChI 键 |

SVZAFHMGSLQXTR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=N)C3C=CC=CC3=NC2=O |

规范 SMILES |

COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)N |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2648061.png)

![1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2648063.png)

![Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate](/img/structure/B2648065.png)

![1-[3-(3-Chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile](/img/structure/B2648066.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2648073.png)

![Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride](/img/structure/B2648079.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2648084.png)